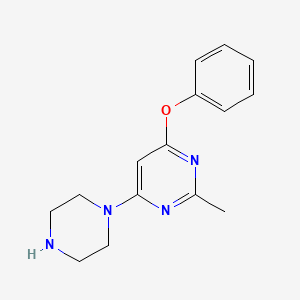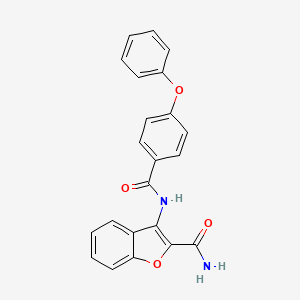
2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine (MPP) is a synthetic compound that has been studied extensively for its potential applications in a variety of fields. MPP has been used in the synthesis of various pharmaceuticals and as a reagent in laboratory experiments. It has also been investigated for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine has been investigated for its potential applications in the pharmaceutical, medical, and biotechnology industries. In the pharmaceutical industry, this compound has been studied for its potential as a drug precursor and as a reagent for the synthesis of other drugs. In the medical field, this compound has been studied for its potential as an anti-inflammatory agent, an antioxidant, and an anticancer agent. In the biotechnology field, this compound has been studied for its potential as an enzyme inhibitor and as a reagent for the synthesis of other compounds.
Mecanismo De Acción
Target of Action
The primary target of 2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound also acts as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against AChE, making it a selective AChE inhibitor . It also acts as an antagonist of the α2-adrenergic receptor, meaning it blocks the action of adrenaline on these receptors .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of ACh, a neurotransmitter that plays an important role in learning and memory . By blocking the α2-adrenergic receptor, this compound can affect the noradrenergic neurotransmission system .
Pharmacokinetics
Piperazine, a structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The inhibition of AChE and the antagonistic action on the α2-adrenergic receptor can lead to various molecular and cellular effects. For instance, the increase in ACh concentration can enhance cognitive functions . The antagonistic action on the α2-adrenergic receptor can affect the functioning of the noradrenergic neurotransmission system .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. In addition, it can be used in a variety of reactions and can be used to synthesize a variety of compounds. However, this compound also has several limitations for use in laboratory experiments. It is relatively expensive to synthesize and is not very soluble in water. In addition, it is not very stable in the presence of light or oxygen.
Direcciones Futuras
There are several potential future directions for the use of 2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine. One potential direction is the use of this compound as a drug precursor. Another potential direction is the use of this compound as an enzyme inhibitor. In addition, this compound could be used in the synthesis of other compounds, such as peptides, carbohydrates, and nucleic acids. Finally, this compound could be used in the development of new drugs and therapeutics.
Métodos De Síntesis
2-methyl-4-phenoxy-6-(piperazin-1-yl)pyrimidine can be synthesized by a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Passerini reaction. In the Biginelli reaction, this compound is produced by the condensation of an aldehyde, an acid, and a urea. In the Ugi reaction, this compound is produced by the condensation of an aldehyde, an amine, and an isocyanide. In the Passerini reaction, this compound is produced by the condensation of an aldehyde, an acid, and an amine.
Análisis Bioquímico
Biochemical Properties
2-Methyl-4-Phenoxy-6-(Piperazin-1-yl)Pyrimidine has been found to interact with acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the brain . This interaction is believed to inhibit the enzyme’s activity, leading to increased levels of acetylcholine .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on acetylcholine levels. By inhibiting acetylcholinesterase, this compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to acetylcholinesterase, inhibiting its activity, and thereby increasing acetylcholine levels . This can lead to changes in gene expression and cellular function .
Propiedades
IUPAC Name |
2-methyl-4-phenoxy-6-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-17-14(19-9-7-16-8-10-19)11-15(18-12)20-13-5-3-2-4-6-13/h2-6,11,16H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJKDNARJCVJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B6576417.png)
![3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576426.png)
![2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576427.png)

![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B6576452.png)
![(2Z)-6-bromo-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6576453.png)
![2-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576454.png)
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B6576458.png)
![5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B6576464.png)
![5-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B6576470.png)

![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,4-dimethylphenyl)pyridazine](/img/structure/B6576502.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,5-dimethylphenyl)pyridazine](/img/structure/B6576503.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(naphthalen-2-yl)pyridazine](/img/structure/B6576504.png)